Cas no 1596900-31-0 (2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acid)

2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acid structure
1596900-31-0 structure
商品名:2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acid
CAS番号:1596900-31-0
MF:C8H7ClO3S
メガワット:218.657380342484
CID:5740475
PubChem ID:114748488

2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1083257
    • 2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
    • 1596900-31-0
    • 2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylicacid
    • 5H-Thieno[2,3-c]pyran-3-carboxylic acid, 2-chloro-4,7-dihydro-
    • 2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acid
    • インチ: 1S/C8H7ClO3S/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11)
    • InChIKey: JQVJACHUBDXFPR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(=O)O)C2=C(COCC2)S1

計算された属性

  • せいみつぶんしりょう: 217.9804429g/mol
  • どういたいしつりょう: 217.9804429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 74.8Ų

じっけんとくせい

  • 密度みつど: 1.547±0.06 g/cm3(Predicted)
  • ふってん: 401.1±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.67±0.20(Predicted)

2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1083257-0.5g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1083257-0.25g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1083257-1.0g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0
1g
$1442.0 2023-06-10
Enamine
EN300-1083257-1g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
1g
$914.0 2023-10-28
Enamine
EN300-1083257-5g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
5g
$2650.0 2023-10-28
Enamine
EN300-1083257-10g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
10g
$3929.0 2023-10-28
Enamine
EN300-1083257-0.05g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1083257-2.5g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1083257-0.1g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1083257-10.0g
2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
1596900-31-0
10g
$6205.0 2023-06-10

2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acid 関連文献

2-chloro-4H,5H,7H-thieno2,3-cpyran-3-carboxylic acidに関する追加情報

2-Chloro-4H,5H,7H-Thieno[2,3-c]pyran-3-carboxylic Acid (CAS No. 1596900-31-0): A Comprehensive Overview

2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid (CAS No. 1596900-31-0) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrans, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the study of this compound.

The chemical structure of 2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid is characterized by a thienopyran core with a chlorine substituent at the 2-position and a carboxylic acid group at the 3-position. The thienopyran scaffold is a fusion of a thiophene ring and a pyran ring, which imparts unique electronic and steric properties to the molecule. The presence of the chlorine atom adds further complexity and can influence the compound's reactivity and biological activity.

The synthesis of 2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid has been extensively studied in recent years. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of a substituted thiophene derivative with a suitable pyran precursor in the presence of a catalyst. The resulting intermediate can then be further modified to introduce the chlorine substituent and the carboxylic acid group. This multi-step process requires careful optimization to achieve high yields and purity.

In terms of biological activity, 2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For example, recent research has highlighted its ability to modulate enzymes associated with inflammation and cancer. These findings suggest that this compound could be a valuable lead for the development of novel therapeutic agents.

The pharmacological properties of 2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid have also been investigated in preclinical models. In vitro studies have shown that it exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and chemokines. Additionally, preliminary data from in vivo studies indicate that it may have anti-tumor properties by targeting specific signaling pathways involved in cancer cell proliferation and survival.

The safety profile of 2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid is another critical aspect that has been explored in preclinical research. Toxicity studies have generally shown that this compound is well-tolerated at therapeutic concentrations. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In conclusion, 2-chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid (CAS No. 1596900-31-0) represents an exciting area of research with significant potential for therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover new insights into its mechanisms of action and optimize its use as a therapeutic agent.

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